N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound belonging to the class of heterocyclic organic compounds It contains a complex arrangement of nitrogen, sulfur, and fluorine atoms integrated into its structure, giving it unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: The synthesis starts with the condensation of a 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivative with an ethylamine.
Acylation: The intermediate undergoes acylation using thiophen-2-yl acetate under controlled conditions.
Industrial Production Methods
Batch Production: Common in laboratory settings, where precise control over reaction conditions is needed.
Continuous Flow Production: Applied in industrial settings for large-scale synthesis, offering efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can be oxidized, usually leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or thiophen derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions due to the presence of active sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, hydrogen gas over a palladium catalyst.
Substitution Conditions: Various catalysts, solvents like dichloromethane or ethanol, and elevated temperatures.
Major Products Formed
Sulfoxides and Sulfones: From oxidation.
Amines: From reduction.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound serves as a ligand in catalytic reactions, aiding in the formation of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, crucial in metabolic pathways.
Medicine
Drug Design: Potential in the design of new therapeutic agents due to its unique structure and reactivity.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets in biological systems. It binds to active sites of enzymes or receptors, altering their function.
Molecular Targets and Pathways Involved
Enzymes: Inhibits specific enzymes involved in metabolic pathways, potentially altering cellular processes.
Receptors: Binds to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-fluoro-4-oxoquinolin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c16-10-3-4-13-12(8-10)15(22)20(19-18-13)6-5-17-14(21)9-11-2-1-7-23-11/h1-4,7-8H,5-6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUICNFMEVYDJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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